molecular formula C21H23N3O4 B2797336 2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide CAS No. 868966-13-6

2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide

Cat. No.: B2797336
CAS No.: 868966-13-6
M. Wt: 381.432
InChI Key: AKFBLLOQOTUERN-UHFFFAOYSA-N
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Description

2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide is a complex organic compound that features a morpholine ring substituted with dimethyl groups and a chromeno-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyridine core, followed by the introduction of the morpholine ring. Key steps include:

    Formation of the Chromeno-Pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted benzaldehydes and pyridines.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the dimethylmorpholine is reacted with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide
  • 6-Methylcoumarin : A compound with a similar chromeno structure but lacking the morpholine ring.
  • 7-Methylcoumarin : Another chromeno derivative with different substitution patterns.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the morpholine ring and the chromeno-pyridine moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

The compound 2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide is a synthetic derivative that combines a morpholine moiety with a chromeno-pyridine structure. This unique hybridization suggests potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, integrating morpholine derivatives with chromene structures. A common approach is the use of microwave-assisted synthesis to enhance yield and purity. The reaction conditions often include solvent-free methods or the use of polar aprotic solvents to facilitate the formation of the desired product.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, chromene derivatives have shown effective radical scavenging abilities, particularly against DPPH radicals. The presence of electron-withdrawing groups enhances this activity by stabilizing radical intermediates .

Antibacterial Activity

The antibacterial efficacy of related chromeno-pyridine compounds has been evaluated against various bacterial strains. The disc diffusion method revealed that certain derivatives possess notable antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. Modifications in the chromene structure have been shown to improve these activities significantly, suggesting that similar modifications to our compound could yield enhanced antibacterial effects .

Anticancer Potential

Preliminary investigations into the anticancer potential of chromene derivatives indicate that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the morpholine ring is hypothesized to contribute to these effects by enhancing solubility and bioavailability .

Case Studies

StudyCompound EvaluatedBiological ActivityKey Findings
Chromene DerivativeAntioxidantSignificant DPPH scavenging activity observed.
5H-Chromeno[2,3-d] PyrimidineAntibacterialEffective against Bacillus cereus and Pseudomonas aeruginosa.
Morpholine DerivativeAnticancerInduces apoptosis in cancer cell lines.

The proposed mechanisms for the biological activities of this compound include:

  • Radical Scavenging : The antioxidant activity is attributed to the ability of the compound to donate electrons to free radicals, thus neutralizing them.
  • Bacterial Membrane Disruption : The morpholine component may interact with bacterial membranes, leading to increased permeability and eventual cell death.
  • Cell Cycle Modulation : By interfering with key regulatory pathways in cancer cells, this compound can induce cell cycle arrest.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-12-8-17(22-18(25)11-24-9-13(2)27-14(3)10-24)23-20-15-6-4-5-7-16(15)28-21(26)19(12)20/h4-8,13-14H,9-11H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFBLLOQOTUERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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